4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol
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Overview
Description
The compound “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-diiodobenzenol” is a complex organic molecule. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom. The pyridine ring is substituted with a chloro group and a trifluoromethyl group. The molecule also contains a benzene ring which is substituted with two iodine atoms and a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro, trifluoromethyl, diiodo, and hydroxyl groups at the correct positions on the pyridine and benzene rings. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the electronegative chlorine, fluorine, iodine, and oxygen atoms would likely result in a polar molecule with several regions of different electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the molecule more reactive. The hydroxyl group could potentially participate in reactions involving the formation or breaking of O-H bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of iodine atoms could make the compound relatively heavy and possibly increase its boiling and melting points. The trifluoromethyl group could increase the compound’s stability and resistance to reactions .Scientific Research Applications
Synthetic Applications
The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-diiodobenzenol is a sophisticated chemical that finds its applications primarily in the synthesis and development of new materials and chemical reactions. While direct studies on this exact compound may be scarce, research on similar compounds provides insight into the potential applications and synthetic pathways involving chloro-, trifluoromethyl-, and pyridinyl- substituted compounds.
Polyfluoro-ortho-chloroarenethiols with Tetrafluoroethylene Reactions : The synthesis of polyfluorinated compounds via thermal reactions, demonstrating the potential of chloro- and trifluoromethyl- substituted compounds in creating fluorinated aromatic systems for materials science applications (Nikul’shin et al., 2018).
Soluble Polyimides from Pyridine and Fluorine : The development of soluble polyimides, utilizing aromatic diamine monomers with pyridine and fluorine, highlights the use of similar compounds in engineering high-performance polymers with excellent solubility and thermal stability (Zhang et al., 2007).
Trifluoromethyl-substituted Pyridines Synthesis : This research explores the generation of trifluoromethyl-substituted pyridines, emphasizing the compound's role in synthesizing pyridine derivatives, which are crucial in various chemical and pharmaceutical applications (Cottet & Schlosser, 2002).
Fluorinated Copoly(Pyridine Ether Imide)s : The preparation of fluorinated copolymers, derived from complex aromatic diamines including pyridine and trifluoromethyl components, for creating materials with exceptional mechanical and thermal properties (Zhou et al., 2018).
Chemical Reaction Mechanisms and Novel Syntheses
Metalations and Functionalizations of Pyridines : The study demonstrates the metalation and subsequent functionalization of chloro- and bromo-(trifluoromethyl)pyridines, showing the versatility of such compounds in organic synthesis and the creation of complex molecules (Cottet et al., 2004).
Synthesis of Trifluoromethyl Compounds : Utilizing chlorotrifluoromethyl diazirine for the synthesis of aromatic trifluoromethyl compounds through ring expansion, indicating the potential of incorporating trifluoromethyl groups into aromatic rings for novel material properties (Kobayashi et al., 1981).
Halogen Shuffling in Pyridines : The specific electrophilic substitution reactions of 2-chloro-6-(trifluoromethyl)pyridine, showcasing the reactivity and functionalization strategies of halogenated pyridines for diverse synthetic applications (Mongin et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The trifluoromethyl group and the pyridine ring could potentially enhance the compound’s ability to penetrate cellular membranes and reach intracellular targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially enhance the compound’s bioavailability by increasing its lipophilicity, thereby facilitating its absorption and distribution .
Result of Action
Based on the properties of similar compounds, it could potentially influence cellular processes such as cell proliferation, apoptosis, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3I2NO/c13-7-3-6(12(14,15)16)4-19-10(7)5-1-8(17)11(20)9(18)2-5/h1-4,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWFDICTFRPSPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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